N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a thienyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thienyl ring and the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing acetamides and thienyl derivatives. Examples include:
- N-{4-[((3R,4S)-4-{[2-(1H-indol-3-yl)ethyl]amino}-1,1-dioxidotetrahydro-3-thienyl)sulfonyl]phenyl}acetamide.
- N-[(2S,3R)-4-[(2R)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methyl-2-pyrazinecarboxamide .
Uniqueness
N-(4-{[(3R4S)-4-[(3-METHYLBUTYL)AMINO]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3R,4S)-4-(3-methylbutylamino)-1,1-dioxothiolan-3-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-12(2)8-9-18-16-10-25(21,22)11-17(16)26(23,24)15-6-4-14(5-7-15)19-13(3)20/h4-7,12,16-18H,8-11H2,1-3H3,(H,19,20)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJICZKQFLTIDT-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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